7β-Hydroxy-4-cholesten-3-one

Vue d'ensemble

Description

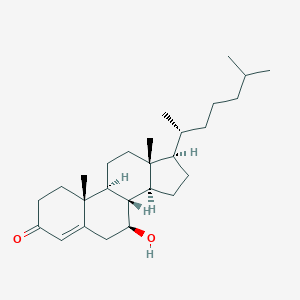

7beta-Hydroxycholest-4-en-3-one is a cholestanoid compound that plays a significant role in the biochemical synthesis of bile acids from cholesterol. It is characterized by a hydroxyl group at the 7th position and a keto group at the 3rd position on the cholest-4-ene backbone. This compound is crucial in various biological processes, particularly in cholesterol metabolism and bile acid biosynthesis.

Applications De Recherche Scientifique

7beta-Hydroxycholest-4-en-3-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of bile acids and other steroidal compounds.

Biology: The compound is used to study cholesterol metabolism and its regulation.

Medicine: It is a biomarker for bile acid malabsorption and irritable bowel syndrome. It also has potential therapeutic applications in treating metabolic disorders.

Industry: The compound is used in the production of steroid hormones and other pharmaceuticals.

Mécanisme D'action

Target of Action

7beta-Hydroxy-4-cholesten-3-one, also known as 7beta-Hydroxycholest-4-en-3-one, is a metabolite of cholesterol . It is synthesized in the adrenal glands and plays a crucial role in regulating diverse physiological processes . The primary target of this compound is the CYP8B1 enzyme , which is involved in the synthesis of bile acids from cholesterol .

Mode of Action

The compound interacts with its target, the CYP8B1 enzyme, as a physiological substrate . This interaction leads to the production of bile acids, which are essential for the digestion and absorption of dietary fats .

Biochemical Pathways

7beta-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7alpha-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . It can be further metabolized to 7alpha,12alpha-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans .

Pharmacokinetics

It is known that the compound is synthesized in the adrenal glands . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of the action of 7beta-Hydroxy-4-cholesten-3-one is the production of bile acids . Bile acids are crucial for the digestion and absorption of dietary fats. They also play a role in regulating cholesterol levels in the body .

Action Environment

The action of 7beta-Hydroxy-4-cholesten-3-one is influenced by various environmental factors. For instance, the rate of hepatic enzymatic activity of CYP7A1, which is involved in the synthesis of this compound, varies during the day due to diurnal rhythm . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as time of day.

Analyse Biochimique

Biochemical Properties

7beta-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . It interacts with various enzymes, proteins, and other biomolecules. For instance, its precursor, 7alpha-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7beta-Hydroxy-4-cholesten-3-one involves its conversion into 7alpha-hydroxycholesterol by the enzyme hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of 7beta-Hydroxy-4-cholesten-3-one vary with different dosages in animal models. Studies have reported threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

7beta-Hydroxy-4-cholesten-3-one is involved in the metabolic pathway of cholesterol to bile acids . It interacts with enzymes such as hepatic cholesterol 7alpha-hydroxylase (CYP7A1) and cofactors in this process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxycholest-4-en-3-one typically involves the hydroxylation of cholesterol. One common method includes the use of cytochrome P450 enzymes, specifically cholesterol 7alpha-hydroxylase (CYP7A1), which hydroxylates cholesterol to produce 7alpha-hydroxycholesterol. This intermediate is then oxidized and isomerized to form 7beta-Hydroxycholest-4-en-3-one .

Industrial Production Methods: Industrial production of 7beta-Hydroxycholest-4-en-3-one often involves biotechnological approaches using microbial or enzymatic systems to achieve the necessary hydroxylation and oxidation steps. These methods are preferred due to their efficiency and specificity in producing the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 7beta-Hydroxycholest-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dihydroxy derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.

Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen (O2) and NADPH in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 7alpha,12alpha-dihydroxycholest-4-en-3-one.

Reduction: 7beta-hydroxycholest-4-en-3-ol.

Substitution: Various substituted cholest-4-en-3-one derivatives.

Comparaison Avec Des Composés Similaires

7alpha-Hydroxycholest-4-en-3-one: Similar in structure but with an alpha-hydroxy group at the 7th position.

7alpha,12alpha-Dihydroxycholest-4-en-3-one: A further oxidized derivative with additional hydroxylation at the 12th position.

Cholest-4-en-3-one: The parent compound without hydroxylation at the 7th position.

Uniqueness: 7beta-Hydroxycholest-4-en-3-one is unique due to its specific hydroxylation pattern, which plays a crucial role in its biological activity and its function as an intermediate in bile acid biosynthesis. This specific hydroxylation also influences its interaction with enzymes and receptors, distinguishing it from other similar compounds .

Activité Biologique

7beta-Hydroxy-4-cholesten-3-one (also known as 7β-hydroxycholesterol) is a significant intermediate in the biosynthesis of bile acids from cholesterol. This compound plays a crucial role in lipid metabolism and has been studied for its implications in various physiological and pathological conditions, particularly in relation to bile acid malabsorption (BAM) and liver diseases. This article aims to provide a comprehensive overview of the biological activity of 7beta-Hydroxy-4-cholesten-3-one, including its synthesis, physiological roles, and clinical significance.

Synthesis and Metabolism

7beta-Hydroxy-4-cholesten-3-one is synthesized from cholesterol through the action of the enzyme cholesterol 7α-hydroxylase (CYP7A1). This enzyme catalyzes the first step in bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol, which is subsequently metabolized to 7beta-Hydroxy-4-cholesten-3-one. The metabolic pathway continues with further conversion into primary bile acids such as cholic acid and chenodeoxycholic acid .

Bile Acid Malabsorption

The measurement of serum levels of 7beta-Hydroxy-4-cholesten-3-one serves as a valuable diagnostic marker for bile acid malabsorption. Elevated serum concentrations correlate with increased bile acid synthesis, particularly in conditions like Crohn's disease and after ileal resections . A study demonstrated that serum levels of this compound can effectively differentiate between types of BAM, showing a sensitivity of 90% for type 1 BAM and 97% for type 2 BAM when using a cut-off value of 30 ng/mL .

Case Studies

- Crohn's Disease : In patients with Crohn's disease experiencing bile acid diarrhea (BAD), elevated levels of 7beta-Hydroxy-4-cholesten-3-one were observed, indicating increased bile acid synthesis due to malabsorption. The relationship between serum concentrations of this compound and BAD was confirmed through correlation with SeHCAT testing .

- Chronic Diarrhea : A cohort study involving patients with chronic diarrhea found significant positive correlations between serum levels of 7beta-Hydroxy-4-cholesten-3-one and clinical outcomes related to bile acid malabsorption. The findings suggested that monitoring this compound could assist in diagnosing BAM in patients with unexplained diarrhea .

The biological activity of 7beta-Hydroxy-4-cholesten-3-one is primarily linked to its role as a precursor in bile acid synthesis. Bile acids are critical for dietary fat absorption and cholesterol metabolism. The regulation of bile acid synthesis is a homeostatic process where returning bile acids inhibit their own synthesis through feedback mechanisms involving FGF19, which is inversely related to serum levels of this compound .

Research Findings

Recent studies have highlighted the potential use of serum 7beta-Hydroxy-4-cholesten-3-one as a non-invasive biomarker for assessing bile acid synthesis rates. A meta-analysis indicated that serum concentrations reflect the activity of cholesterol 7α-hydroxylase, suggesting its utility in evaluating liver function and diagnosing cholestatic liver diseases .

Summary Table: Key Findings on 7beta-Hydroxy-4-cholesten-3-one

| Aspect | Details |

|---|---|

| Chemical Structure | C27H46O2 (Steroid derivative) |

| Synthesis Enzyme | Cholesterol 7α-hydroxylase (CYP7A1) |

| Role | Precursor in bile acid synthesis |

| Clinical Relevance | Biomarker for bile acid malabsorption |

| Sensitivity/Specificity | Sensitivity: 90% (Type 1 BAM), 97% (Type 2 BAM) |

| Correlation with Conditions | Elevated in Crohn's disease, chronic diarrhea |

Propriétés

IUPAC Name |

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-BXLWXSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415292 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25876-54-4 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.